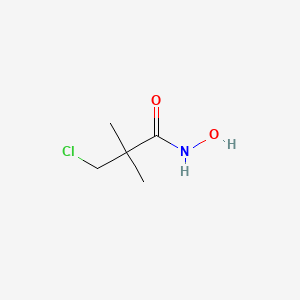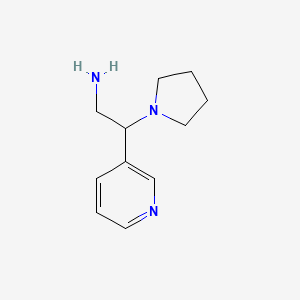
2-(3-Pyridyl)-2-pyrrolidinylethylamine
Descripción general
Descripción
The compound appears to contain a pyrrolidine ring and a pyridine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom and is a common structural motif in natural products .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyridine-containing biaryls often involves transition-metal-catalysed cross-coupling reactions .Molecular Structure Analysis
The structure of pyrrolidine compounds is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reactivity of pyrrolidine compounds can be influenced by steric factors, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physico-chemical properties of similar compounds can be influenced by factors such as shape, bonding, charge distribution, and ro-vibrational features .Aplicaciones Científicas De Investigación
Pharmacology: Drug Discovery and Development
2-(3-Pyridyl)-2-pyrrolidinylethylamine: plays a significant role in the field of pharmacology, particularly in drug discovery and development. Its structure is integral to the synthesis of various biologically active compounds. The pyrrolidine ring, a key feature of this compound, is widely utilized by medicinal chemists due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 2-(3-Pyridyl)-2-pyrrolidinylethylamine is used to study enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic agents. It serves as a scaffold for creating enzyme inhibitors, such as those targeting nicotine metabolism in bacteria, which is essential for bioremediation strategies .
Medicinal Chemistry: Anticancer Research
The compound’s derivatives are explored in medicinal chemistry for their anticancer properties. Researchers have found that pyrido[2,3-d]pyrimidines, which can be synthesized from related compounds, show promise as selective and effective anticancer agents . This highlights the potential of 2-(3-Pyridyl)-2-pyrrolidinylethylamine in the design of new cancer therapies.
Chemical Synthesis: Building Blocks for Heterocycles
2-(3-Pyridyl)-2-pyrrolidinylethylamine: is also a valuable intermediate in the synthesis of complex heterocycles. Its incorporation into larger structures is a common step in the construction of various synthetic targets, including those with potential pharmaceutical applications .
Analytical Methods: Biomarker Identification
Analytical chemists use derivatives of 2-(3-Pyridyl)-2-pyrrolidinylethylamine as biomarkers in the development of new analytical methods. These methods are applied to the verification of tobacco use and abstinence, which is critical in clinical trials for smoking cessation .
Industrial Applications: Synthesis of Substances
On an industrial scale, compounds like 2-(3-Pyridyl)-2-pyrrolidinylethylamine are used as building blocks in the synthesis of various substances. They serve as key intermediates in the production of laboratory chemicals and other synthetic materials .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-3-yl-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOLXOSOSUGZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395562 | |
| Record name | 2-(3-Pyridyl)-2-pyrrolidinylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridyl)-2-pyrrolidinylethylamine | |
CAS RN |
855659-43-7 | |
| Record name | β-1-Pyrrolidinyl-3-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855659-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridyl)-2-pyrrolidinylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




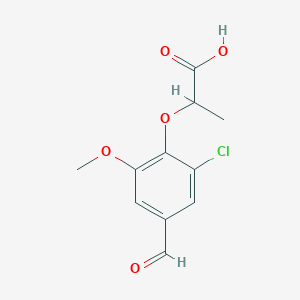
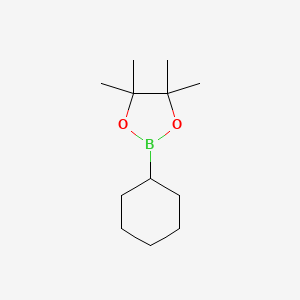
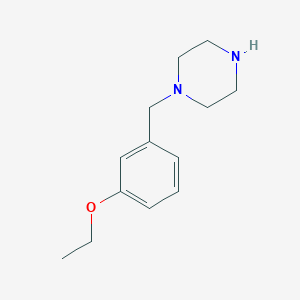


![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)
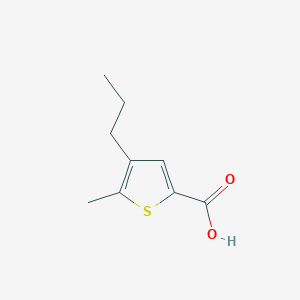

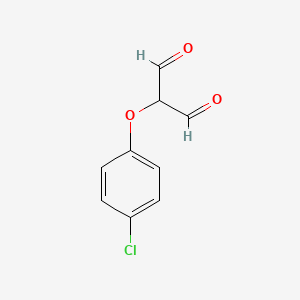

![4-chloro-3-nitrobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B1364566.png)

